molecular formula C5H10Cl2F2N2O B15216934 6,6-Difluoro-1,4-diazepan-5-one dihydrochloride

6,6-Difluoro-1,4-diazepan-5-one dihydrochloride

Cat. No.: B15216934
M. Wt: 223.05 g/mol
InChI Key: ZWDCYBUAIISWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluoro-1,4-diazepan-5-one dihydrochloride is a chemical compound with the molecular formula C5H8F2N2O It is a derivative of diazepan, characterized by the presence of two fluorine atoms at the 6th position and a ketone group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1,4-diazepan-5-one dihydrochloride typically involves the fluorination of a diazepan precursor. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1,4-diazepan-5-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluoro-diazepan oxides.

    Reduction: Formation of 6,6-difluoro-1,4-diazepan-5-ol.

    Substitution: Formation of various substituted diazepan derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-Difluoro-1,4-diazepan-5-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1,4-diazepan-5-one dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    6-Fluoro-1,4-diazepan-5-one: A similar compound with only one fluorine atom.

    1,4-Diazepan-5-one: The non-fluorinated parent compound.

Uniqueness

6,6-Difluoro-1,4-diazepan-5-one dihydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C5H10Cl2F2N2O

Molecular Weight

223.05 g/mol

IUPAC Name

6,6-difluoro-1,4-diazepan-5-one;dihydrochloride

InChI

InChI=1S/C5H8F2N2O.2ClH/c6-5(7)3-8-1-2-9-4(5)10;;/h8H,1-3H2,(H,9,10);2*1H

InChI Key

ZWDCYBUAIISWCF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(CN1)(F)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.